2-benzamido-N-(3-imidazol-1-ylpropyl)benzamide
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Overview
Description
2-(Benzoylamino)-N~1~-[3-(1H-imidazol-1-yl)propyl]benzamide is a compound that features both benzamide and imidazole moieties. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The imidazole ring is known for its role in biological systems and its presence in many pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzoylamino)-N~1~-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves the reaction of benzoyl chloride with 3-(1H-imidazol-1-yl)propylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzoylamino)-N~1~-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-(Benzoylamino)-N~1~-[3-(1H-imidazol-1-yl)propyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzoylamino)-N~1~-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the benzamide group can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the imidazole ring but differs in the substitution pattern.
Benzamide: Lacks the imidazole ring but has a similar amide functional group.
Imidazole: Contains the imidazole ring but lacks the benzamide moiety.
Uniqueness
2-(Benzoylamino)-N~1~-[3-(1H-imidazol-1-yl)propyl]benzamide is unique due to the combination of benzamide and imidazole moieties in a single molecule. This structural feature allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-benzamido-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C20H20N4O2/c25-19(16-7-2-1-3-8-16)23-18-10-5-4-9-17(18)20(26)22-11-6-13-24-14-12-21-15-24/h1-5,7-10,12,14-15H,6,11,13H2,(H,22,26)(H,23,25) |
InChI Key |
BYSMOZXJNKBUAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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